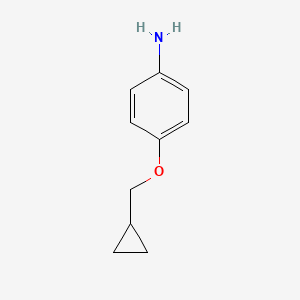

4-(Cyclopropylmethoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopropylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFSEJXMKUQZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626292 | |

| Record name | 4-(Cyclopropylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122828-48-2 | |

| Record name | 4-(Cyclopropylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of 4 Cyclopropylmethoxy Aniline

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. wikipedia.org In 4-(cyclopropylmethoxy)aniline, the aromatic ring is highly activated towards electrophilic attack due to the powerful electron-donating nature of both the amino and the cyclopropylmethoxy substituents. Both groups are ortho, para-directing. wikipedia.orglibretexts.org Since they are located para to each other, their directing effects are cooperative, strongly activating the positions ortho to each substituent.

The amino group is generally a more potent activating group than an alkoxy group. Consequently, electrophilic substitution is overwhelmingly directed to the positions ortho to the amine, namely positions 2 and 6 on the benzene ring. byjus.com The positions ortho to the cyclopropylmethoxy group (positions 3 and 5) are less favored due to the superior activating ability of the adjacent amine.

Key Electrophilic Aromatic Substitution Reactions:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in an inert solvent typically leads to poly-substitution due to the high activation of the ring. For instance, reaction with aqueous bromine can result in the formation of 2,4,6-tribromoaniline, demonstrating the powerful activating nature of the amine group. byjus.com To achieve mono-substitution, the reactivity of the amine group must be moderated. This is commonly done by protecting the amine as an acetamide (B32628) (-NHCOCH₃). The resulting N-(4-(cyclopropylmethoxy)phenyl)acetamide is less activated, allowing for selective mono-halogenation at the position ortho to the amine. Subsequent hydrolysis of the amide regenerates the amine functionality.

Nitration: Direct nitration with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is problematic. vpscience.org The strongly acidic conditions lead to the protonation of the basic amino group, forming the anilinium ion (-NH₃⁺). This ion is a strongly deactivating, meta-directing group, which would lead to the undesired meta-nitro product. byjus.com To circumvent this, the amine is again protected as an acetamide. Nitration of the acetanilide (B955) derivative proceeds smoothly, yielding the 2-nitro product as the major isomer due to the ortho, para-directing nature of the acetamido and alkoxy groups. googleapis.comresearchgate.netgoogle.com The nitro group can then be further transformed, and the amine can be deprotected.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound Derivatives

| Reaction | Electrophile Source | Substrate | Major Product | Conditions |

|---|---|---|---|---|

| Bromination | Br₂ / CH₃COOH | N-(4-(cyclopropylmethoxy)phenyl)acetamide | N-(2-bromo-4-(cyclopropylmethoxy)phenyl)acetamide | Room Temperature |

| Nitration | HNO₃ / H₂SO₄ | N-(4-(cyclopropylmethoxy)phenyl)acetamide | N-(4-(cyclopropylmethoxy)-2-nitrophenyl)acetamide | 0-10 °C |

| Sulfonation | Fuming H₂SO₄ | This compound | 2-Amino-5-(cyclopropylmethoxy)benzenesulfonic acid | Heating |

Nucleophilic Reactivity of the Amine Functional Group

The primary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. byjus.com It readily participates in reactions with a variety of electrophiles.

Acylation: The amine reacts with acylating agents like acid chlorides or acetic anhydride (B1165640) to form stable amide derivatives. byjus.comgoogle.com For example, reaction with acetyl chloride in the presence of a base yields N-(4-(cyclopropylmethoxy)phenyl)acetamide. This reaction is often used as a protective strategy in multi-step syntheses, as discussed previously. byjus.com

Alkylation: While direct alkylation with alkyl halides can occur, it is often difficult to control and can lead to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Reductive amination offers a more controlled method for preparing secondary or tertiary amines.

Diazotization: A cornerstone of aniline (B41778) chemistry is its reaction with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form an arenediazonium salt. organic-chemistry.orglibretexts.org The resulting 4-(cyclopropylmethoxy)benzenediazonium salt is a highly versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide array of nucleophiles, many of which are introduced via copper-catalyzed Sandmeyer reactions. wikipedia.orgmasterorganicchemistry.com This provides a powerful method for introducing functionalities that are not accessible through direct electrophilic substitution.

Table 2: Nucleophilic Reactions at the Amine Group

| Reaction Type | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Acylation | Acetyl Chloride, Base | Amide | Forms N-(4-(cyclopropylmethoxy)phenyl)acetamide. |

| Diazotization | NaNO₂, HCl | Diazonium Salt | Intermediate for Sandmeyer, Schiemann, and other reactions. |

| Sandmeyer (from Diazonium Salt) | CuCl / CuBr / CuCN | Aryl Halide / Nitrile | Replaces -NH₂ with -Cl, -Br, or -CN. wikipedia.org |

Oxidative Transformations of the Aniline Moiety

Anilines are susceptible to oxidation, and this compound is no exception. The course of the oxidation depends heavily on the oxidant used and the reaction conditions. Oxidation can lead to complex mixtures of products, including colored polymeric materials (polyanilines).

Under controlled conditions, oxidation can yield specific products. For instance, oxidation of similar p-alkoxyanilines can lead to the formation of quinone imines. rsc.orglookchem.comias.ac.in These species are highly reactive electrophiles and can act as intermediates in various transformations. The oxidation of 2,5-dimethoxy-4-tert-butylaniline with reagents like alkaline ferricyanide (B76249) or silver oxide has been shown to produce azobenzenes and phenazines, highlighting the complex reaction pathways available. rsc.org The formation of quinone imines is a key step in the metabolic bioactivation of some aniline derivatives. nih.gov

Reductive Conversions of Associated Functional Groups

While the parent molecule this compound has limited functionality amenable to reduction, its derivatives offer significant opportunities for reductive transformations.

Reduction of Nitro Derivatives: A nitro group, introduced onto the aromatic ring via electrophilic substitution (as described in section 3.1), can be readily reduced to a primary amine. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or reduction with metals in acidic media (e.g., Sn, Fe, or Zn in HCl). This two-step sequence (nitration followed by reduction) is a standard method for introducing an additional amino group onto the ring.

Reduction of Amides: Amides formed by the acylation of the amine group (section 3.2) can be reduced to secondary or tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). For example, reduction of N-(4-(cyclopropylmethoxy)phenyl)acetamide with LiAlH₄ would yield the corresponding N-ethylaniline derivative.

Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Methodologies

Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives are valuable partners in these transformations.

Buchwald-Hartwig Amination: this compound can serve as the amine component in the palladium-catalyzed Buchwald-Hartwig amination reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction couples the aniline with an aryl halide or triflate to form a diarylamine. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (such as BINAP or sterically hindered biarylphosphines), and a base. wikipedia.orgrsc.org

Suzuki-Miyaura Coupling: To utilize this compound as the aryl halide component in a Suzuki-Miyaura coupling, it must first be halogenated (e.g., brominated, as in section 3.1) or converted to an aryl triflate. researchgate.netgoogle.comrsc.orglibretexts.org The resulting aryl bromide, for example, 2-bromo-4-(cyclopropylmethoxy)aniline, can then be coupled with a variety of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.net This methodology allows for the synthesis of complex biaryl structures.

Table 3: Cross-Coupling Reactions Involving this compound and its Derivatives

| Reaction Name | Role of Aniline Derivative | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|---|

| Buchwald-Hartwig | Amine Nucleophile | Aryl Bromide/Iodide/Triflate | Pd(OAc)₂, Phosphine Ligand, Base (e.g., NaOtBu) | Aryl C-N |

| Suzuki-Miyaura | Aryl Halide (e.g., Bromo derivative) | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl C-C |

Advanced Derivatization and Analogue Synthesis Based on the 4 Cyclopropylmethoxy Aniline Scaffold

Synthesis of Halogenated 4-(Cyclopropylmethoxy)aniline Derivatives

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating nature of both the amino and the ether groups. As the para-position relative to the amine is occupied by the cyclopropylmethoxy group, substitutions are directed primarily to the ortho-positions (C2 and C6). Standard halogenation protocols can be employed to introduce chloro, bromo, and iodo substituents, which can serve as handles for further cross-coupling reactions.

Typical halogenation reactions involve the use of electrophilic halogenating agents. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) (DCM) or acetonitrile. Similarly, chlorination can be performed with N-chlorosuccinimide (NCS). Iodination is often accomplished with reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). Due to the high reactivity of the aniline (B41778) ring, reactions are often run at low temperatures to control selectivity and prevent over-halogenation. In many cases, the amine may be protected as an acetamide (B32628) prior to halogenation to moderate its activating effect and improve regioselectivity.

| Halogen | Reagent(s) | Typical Product(s) |

| Bromine | N-Bromosuccinimide (NBS) in DCM | 2-Bromo-4-(cyclopropylmethoxy)aniline |

| Chlorine | N-Chlorosuccinimide (NCS) in Acetonitrile | 2-Chloro-4-(cyclopropylmethoxy)aniline |

| Iodine | Iodine Monochloride (ICl) in Acetic Acid | 2-Iodo-4-(cyclopropylmethoxy)aniline |

Table 1: Representative Halogenation Reactions for this compound.

Functionalization of the Primary Amine: Acylation, Alkylation, and Arylation

The primary amine of this compound is a versatile functional group that readily undergoes acylation, alkylation, and arylation, providing access to a wide range of amides, secondary and tertiary amines, and diarylamines.

Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) proceeds efficiently to yield the corresponding amides. This transformation is fundamental for installing a variety of functional groups and for protecting the amine during subsequent reactions on the aromatic ring.

Alkylation: N-alkylation of anilines can be achieved through several methods. rsc.orgarkat-usa.orgresearchgate.net A common approach is reductive amination, which involves the condensation of the aniline with an aldehyde or ketone to form an imine, followed by in-situ reduction with an agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. Direct alkylation with alkyl halides is also possible, though it can sometimes lead to over-alkylation. Modern methods utilizing visible-light photoredox catalysis offer milder conditions for N-alkylation. nih.gov

Arylation: The synthesis of N-aryl derivatives from this compound is typically accomplished via transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for coupling the aniline with aryl halides or triflates to form diarylamines. nih.govrsc.org This reaction is highly general and tolerates a wide range of functional groups on the aryl coupling partner.

| Reaction Type | Reagent Class | Product Class | Common Method |

| Acylation | Acyl Chlorides, Anhydrides | Amides | Schotten-Baumann conditions |

| Alkylation | Aldehydes/Ketones, Alkyl Halides | Secondary/Tertiary Amines | Reductive Amination |

| Arylation | Aryl Halides, Aryl Triflates | Diaryl Amines | Buchwald-Hartwig Amination |

Table 2: Summary of Primary Amine Functionalization Strategies.

Construction of Heterocyclic Systems Incorporating the this compound Unit

The this compound scaffold is an excellent precursor for the synthesis of various fused heterocyclic systems, which are prominent motifs in pharmaceuticals.

Quinolones: 4-Quinolones can be synthesized from anilines using classic methods such as the Gould-Jacobs reaction. nih.gov In this sequence, this compound is reacted with an alkoxymethylenemalonate ester (e.g., diethyl ethoxymethylenemalonate) to form an enamine intermediate. Subsequent thermal cyclization, typically in a high-boiling solvent like diphenyl ether, affords the corresponding ethyl 6-(cyclopropylmethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate. nih.gov This intermediate can be further elaborated through hydrolysis, decarboxylation, and other modifications. Modern copper-catalyzed methods also allow for the direct cyclization of anilines with terminal alkynes to yield quinolones. organic-chemistry.orgnih.gov

Quinazolines: The synthesis of quinazoline (B50416) derivatives often begins with anthranilic acid or its derivatives. mdpi.com this compound can be converted into the required 2-amino-5-(cyclopropylmethoxy)benzoic acid intermediate through a multi-step sequence, for example, via ortho-formylation or lithiation followed by carboxylation. This anthranilic acid derivative can then be condensed with formamide (B127407) or other one-carbon sources to construct the quinazolin-4(3H)-one ring system. mdpi.com

Multicomponent reactions (MCRs) provide a highly efficient route to complex molecules in a single step. The Ugi-tetrazole reaction is a four-component reaction that allows for the synthesis of 1,5-disubstituted tetrazoles. nih.govcore.ac.ukrug.nl In this process, this compound (the amine component) is reacted with an aldehyde or ketone, an isocyanide, and an azide (B81097) source, typically trimethylsilyl (B98337) azide (TMSN₃). nih.govrug.nl The reaction proceeds under mild conditions and generates a high degree of molecular diversity, as three of the four components can be varied to create a large library of tetrazole analogues incorporating the this compound scaffold. beilstein-journals.orgmdpi.com

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Isocyanide) | Component 4 (Azide) | Product |

| This compound | Benzaldehyde (B42025) | tert-Butyl isocyanide | TMSN₃ | 1-(tert-Butyl)-5-(phenyl(4-(cyclopropylmethoxy)phenylamino)methyl)-1H-tetrazole |

| This compound | Cyclohexanecarboxaldehyde | Benzyl isocyanide | TMSN₃ | 1-Benzyl-5-(cyclohexyl(4-(cyclopropylmethoxy)phenylamino)methyl)-1H-tetrazole |

Table 3: Examples of Ugi-Tetrazole Reaction Products.

The versatility of the this compound scaffold extends to the synthesis of other important heterocyclic cores.

Benzimidazoles: Synthesis of benzimidazoles requires an ortho-phenylenediamine precursor. This can be prepared from this compound by first introducing a nitro group at an ortho-position (e.g., via nitration of the N-acetylated aniline), followed by reduction of the nitro group. The resulting 3-amino-4-(cyclopropylmethoxy)aniline can then be cyclized with aldehydes, carboxylic acids, or their derivatives (Phillips condensation) to yield 5-(cyclopropylmethoxy)-1H-benzimidazole derivatives.

Indoles: While not a direct cyclization, the Fischer indole (B1671886) synthesis offers a route where a derivative of this compound could be used. The aniline would first be converted to the corresponding hydrazine (B178648). Condensation of this hydrazine with a suitable ketone or aldehyde would yield a hydrazone, which upon treatment with an acid catalyst (e.g., polyphosphoric acid or zinc chloride), could undergo rearrangement and cyclization to form an indole ring bearing the 4-(cyclopropylmethoxy)phenyl group at the nitrogen atom or a cyclopropylmethoxy group on the benzene (B151609) ring of the indole.

The strategic functionalization of this compound provides a robust platform for generating a multitude of complex derivatives and heterocyclic systems, underscoring its significance in synthetic chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(Cyclopropylmethoxy)aniline by providing detailed information about the hydrogen, carbon, and nitrogen atomic environments.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the cyclopropylmethoxy group. The aromatic protons are anticipated to appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbons adjacent to the amino group (H-2 and H-6) would be shifted upfield compared to those adjacent to the ether linkage (H-3 and H-5) due to the electron-donating nature of the amino group. The amine protons would likely appear as a broad singlet. The cyclopropylmethoxy group will present more complex signals, including a doublet for the methylene (B1212753) protons and multiplets for the cyclopropyl (B3062369) ring protons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 | 6.70 - 6.80 | Doublet | ~8.5 |

| H-3, H-5 | 6.60 - 6.70 | Doublet | ~8.5 |

| -NH₂ | 3.50 - 4.50 | Broad Singlet | - |

| -OCH₂- | 3.70 - 3.80 | Doublet | ~7.0 |

| -CH- (cyclopropyl) | 1.10 - 1.20 | Multiplet | - |

| -CH₂- (cyclopropyl) | 0.50 - 0.60 | Multiplet | - |

| -CH₂- (cyclopropyl) | 0.20 - 0.30 | Multiplet | - |

The ¹³C NMR spectrum of this compound will complement the ¹H NMR data, providing information on the carbon skeleton. The spectrum is expected to show six distinct signals for the aromatic carbons due to the molecule's symmetry, and three signals for the cyclopropylmethoxy group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino and cyclopropylmethoxy substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~141 |

| C-2, C-6 | ~116 |

| C-3, C-5 | ~115 |

| C-4 | ~152 |

| -OCH₂- | ~73 |

| -CH- (cyclopropyl) | ~10 |

| -CH₂- (cyclopropyl) | ~3 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in this compound.

The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two distinct bands in the region of 3300-3500 cm⁻¹. nih.gov The C-N stretching of the aromatic amine is anticipated around 1250-1335 cm⁻¹. nih.gov The asymmetric and symmetric C-O-C stretching vibrations of the ether linkage are expected in the regions of 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹, respectively. Aromatic C-H stretching vibrations will likely be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl group will appear just below 3000 cm⁻¹. nih.gov

The Raman spectrum would provide complementary information. Aromatic ring stretching vibrations are expected to produce strong signals in the 1400-1600 cm⁻¹ region. The symmetric "breathing" mode of the cyclopropyl ring is also a characteristic Raman band, often appearing in the 1200-1250 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | ~3430 | Weak |

| N-H Stretch (symmetric) | ~3350 | Weak |

| Aromatic C-H Stretch | ~3050 | Strong |

| Aliphatic C-H Stretch | ~2980, ~2870 | Medium |

| Aromatic C=C Stretch | ~1610, ~1510 | Strong |

| N-H Bend | ~1620 | Weak |

| Asymmetric C-O-C Stretch | ~1240 | Medium |

| Symmetric C-O-C Stretch | ~1040 | Medium |

| Cyclopropyl Ring Breathing | Weak | ~1220 |

| Aromatic C-N Stretch | ~1280 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 163, corresponding to the molecular weight of the compound.

The fragmentation pattern would likely involve several key pathways. Alpha-cleavage next to the ether oxygen could lead to the loss of a cyclopropyl radical (•C₃H₅), resulting in a fragment at m/z 122. Cleavage of the methylene-cyclopropyl bond would generate a stable benzylic-type cation at m/z 108. Loss of the entire cyclopropylmethoxy group would produce an aminophenyl cation at m/z 92. Another characteristic fragmentation for primary anilines is the loss of HCN, which could occur from the m/z 92 fragment to give a peak at m/z 65. researchgate.net

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. For C₁₀H₁₃NO, the calculated exact mass is 163.0997 g/mol .

Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion |

| 163 | [M]⁺ |

| 122 | [M - C₃H₅]⁺ |

| 108 | [M - C₃H₅O]⁺ |

| 92 | [M - C₄H₇O]⁺ |

| 65 | [C₅H₅]⁺ |

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, no single-crystal X-ray diffraction data for this compound has been reported in the public domain. Therefore, detailed information regarding its solid-state conformation, precise bond lengths, bond angles, and intermolecular interactions remains to be experimentally determined. Such a study would be invaluable for understanding the crystal packing and hydrogen bonding networks in the solid state.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-(Cyclopropylmethoxy)aniline. These calculations offer a detailed picture of the molecule's geometry, electronic structure, and vibrational modes.

The three-dimensional structure of this compound is determined by optimizing its geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. This is typically achieved using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. asianpubs.org

The key structural features of this compound include the planar aniline (B41778) ring and the flexible cyclopropylmethoxy group. The bond lengths and angles within the aniline moiety are influenced by the electron-donating nature of both the amino group and the cyclopropylmethoxy substituent. The orientation of the cyclopropylmethoxy group relative to the phenyl ring is of particular interest in conformational analysis, as rotation around the C-O and C-C bonds can lead to different conformers with varying energies. Computational studies on similar aniline derivatives have shown that the substituent can cause slight deformations in the benzene (B151609) ring from a perfect hexagonal geometry. materialsciencejournal.org

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Aniline) | ~1.40 Å |

| C-O Bond Length (Methoxy) | ~1.37 Å |

| C-C-N Bond Angle (Aniline Ring) | ~120° |

| C-O-C Bond Angle (Methoxy Group) | ~118° |

Note: These are representative values based on DFT calculations of analogous molecules.

The electronic properties of this compound are critical for understanding its reactivity and potential as a precursor in organic synthesis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. thaiscience.info A smaller energy gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the amino group, while the LUMO is likely distributed over the aromatic ring. The electron-donating cyclopropylmethoxy group would further increase the energy of the HOMO, enhancing the molecule's nucleophilic character.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -5.2 eV |

| LUMO Energy | ~ 0.5 eV |

| HOMO-LUMO Energy Gap | ~ 5.7 eV |

| Dipole Moment | ~ 1.5 - 2.0 D |

Note: These are representative values based on DFT calculations of analogous molecules.

Theoretical calculations of vibrational frequencies are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, it is possible to assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. asianpubs.org For aniline and its derivatives, characteristic vibrational modes include the N-H stretching and bending vibrations of the amino group, C-N stretching, and various aromatic C-H and C-C vibrations. materialsciencejournal.org

The calculated vibrational spectrum of this compound would show characteristic peaks for the cyclopropyl (B3062369) group, the methoxy (B1213986) linkage, and the substituted aniline core. For instance, the N-H stretching vibrations are expected in the 3400-3500 cm⁻¹ region, while the C-O stretching of the methoxy group would appear around 1250 cm⁻¹. The accuracy of these predictions can be improved by applying scaling factors to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational methods. asianpubs.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. uomisan.edu.iq This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, molecular docking studies could be employed to explore its potential interactions with various biological targets.

Although specific docking studies for this compound are not widely reported in the literature, the general procedure would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized.

Selection of a Protein Target: A protein of interest would be chosen based on the potential therapeutic applications of aniline derivatives. For example, targets involved in cancer or infectious diseases have been studied for other aniline compounds. ijprajournal.com

Docking Simulation: A docking algorithm would be used to place the ligand into the binding site of the protein in various conformations and orientations.

Scoring and Analysis: The resulting poses would be scored based on their binding affinity, which is estimated from the intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Such studies could reveal whether this compound has the potential to act as an inhibitor or modulator of a specific protein, guiding further experimental investigations.

In Silico Prediction of Molecular Properties and ADME Descriptors

In silico methods are widely used to predict the physicochemical properties and the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of chemical compounds. nih.gov These predictions are vital in the early stages of drug development to assess the "drug-likeness" of a molecule and to identify potential liabilities.

For this compound, various molecular descriptors can be calculated, including lipophilicity (logP), aqueous solubility (logS), molecular weight, and the number of hydrogen bond donors and acceptors. These properties are often evaluated against empirical rules like Lipinski's Rule of Five to predict oral bioavailability.

ADME properties that can be predicted in silico include:

Absorption: Prediction of intestinal absorption and Caco-2 cell permeability. frontiersin.org

Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Table 3: Predicted Molecular and ADME Properties of this compound

| Property/Descriptor | Predicted Value/Outcome |

|---|---|

| Molecular Weight | 177.24 g/mol |

| logP (Lipophilicity) | ~2.5 - 3.0 |

| Hydrogen Bond Donors | 1 (the -NH₂ group) |

| Hydrogen Bond Acceptors | 2 (the N and O atoms) |

| Lipinski's Rule of Five | Likely compliant |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Likely |

Note: These are representative values based on in silico prediction models for similar structures.

Computational Mechanistic Investigations of Chemical Reactions

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound, providing detailed information about transition states, reaction intermediates, and activation energies. mdpi.com Such studies are valuable for optimizing reaction conditions and understanding the underlying factors that control reactivity and selectivity.

For example, a computational study of the synthesis of a derivative from this compound could involve mapping the potential energy surface of the reaction pathway. This would allow for the identification of the rate-determining step and the elucidation of the roles of catalysts or reagents. DFT calculations are commonly employed for this purpose, as they can provide accurate energetic and structural information for the species involved in the reaction.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Key Building Block in Complex Organic Molecule Synthesis

The structure of 4-(Cyclopropylmethoxy)aniline makes it an attractive starting material for the synthesis of intricate organic molecules, particularly in the pharmaceutical and agrochemical industries. The aniline (B41778) moiety provides a reactive site for a variety of chemical transformations, including diazotization, acylation, and alkylation, allowing for its incorporation into larger, more complex molecular frameworks.

The cyclopropylmethoxy group, on the other hand, imparts several desirable properties to the resulting molecules. The cyclopropyl (B3062369) ring is a bioisostere for various functional groups and can enhance the metabolic stability and binding affinity of a drug candidate. This has led to its investigation as a scaffold in the design of new therapeutic agents. While specific, publicly available research on the direct use of this compound in the synthesis of named complex molecules is limited, the well-established importance of both aniline and cyclopropyl moieties in medicinal chemistry strongly suggests its potential as a valuable building block.

Table 1: Potential Applications of this compound as a Building Block

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Synthesis of kinase inhibitors, antiviral agents, and other bioactive compounds. | The aniline group allows for the introduction of pharmacophores, while the cyclopropyl group can improve pharmacokinetic properties. |

| Agrochemicals | Development of novel fungicides and insecticides. | The structural motifs present in this compound are found in various successful agrochemicals, suggesting its utility in creating new crop protection agents. |

| Organic Electronics | Creation of novel organic semiconductors and conducting polymers. | The aniline core is a common feature in materials for organic electronics, and the cyclopropylmethoxy group could be used to fine-tune material properties. |

Role as Chemical Intermediates in Multistep Synthetic Sequences

Beyond its function as a primary building block, this compound serves as a crucial chemical intermediate in various multistep synthetic pathways. Its ability to undergo a wide range of chemical reactions makes it a versatile precursor for the creation of more complex, functionalized molecules.

For instance, the amine group of this compound can be readily converted into other functional groups, such as halides or cyano groups, via Sandmeyer-type reactions. These transformations open up avenues for further molecular elaboration, enabling the synthesis of a diverse array of compounds that would be difficult to access directly. Although detailed, publicly documented multistep synthetic sequences explicitly starting from this compound are not abundant, its chemical nature positions it as a logical intermediate in the synthesis of substituted anilines and other aromatic compounds.

Table 2: Key Reactions of this compound as a Chemical Intermediate

| Reaction Type | Reagents | Product Type | Potential Subsequent Reactions |

|---|---|---|---|

| Diazotization/Sandmeyer Reaction | NaNO₂, HX; CuX | 4-substituted cyclopropylmethoxybenzene | Nucleophilic aromatic substitution, cross-coupling reactions. |

| Acylation | Acyl chloride, acid anhydride (B1165640) | N-acyl-4-(cyclopropylmethoxy)aniline | Further functionalization of the aromatic ring, reduction of the amide. |

| Alkylation | Alkyl halide | N-alkyl-4-(cyclopropylmethoxy)aniline | Introduction of diverse side chains, quaternization. |

| Buchwald-Hartwig Amination | Aryl halide, catalyst | N-aryl-4-(cyclopropylmethoxy)aniline | Synthesis of complex diarylamines for materials science applications. |

Integration into Novel Materials and Functional Systems (e.g., Organic Photovoltaics)

The electronic properties of the aniline ring make this compound and its derivatives promising candidates for integration into novel materials and functional systems, particularly in the realm of organic electronics. Aniline-based compounds are known to be effective hole-transporting materials, a critical component in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

The incorporation of the cyclopropylmethoxy substituent can influence the material's properties, such as its solubility, film-forming capabilities, and electronic energy levels. By modifying the structure of the aniline derivative, it is possible to tailor these properties to optimize the performance of organic electronic devices. While direct reports on the use of this compound in organic photovoltaics are not yet prevalent in the scientific literature, the broader class of substituted anilines is an active area of research for developing new and efficient materials for solar energy conversion. The unique combination of the electron-rich aniline and the aliphatic cyclopropylmethoxy group could offer a novel approach to designing materials with desirable optoelectronic characteristics.

Table 3: Potential Roles of this compound Derivatives in Organic Electronics

| Application Area | Potential Role | Desired Properties |

|---|---|---|

| Organic Photovoltaics (OPVs) | Hole-transporting layer (HTL) material | Appropriate HOMO/LUMO energy levels, high hole mobility, good film morphology. |

| Organic Light-Emitting Diodes (OLEDs) | Hole-injection or hole-transporting material | Efficient charge injection/transport, thermal stability, amorphous nature. |

| Conductive Polymers | Monomer for polymerization | Good electrochemical stability, processability, tunable conductivity. |

Mechanistic Studies of Biological Activity for 4 Cyclopropylmethoxy Aniline Derivatives

Enzyme Inhibition Mechanisms (e.g., Phosphodiesterase Inhibition)

While specific studies focusing solely on the phosphodiesterase (PDE) inhibitory activity of 4-(cyclopropylmethoxy)aniline are not extensively documented in the provided search results, the broader class of aniline (B41778) derivatives has been investigated for inhibitory effects against various enzymes. For instance, certain aniline derivatives have been evaluated for their ability to inhibit human DNA topoisomerase II, an enzyme critical for DNA replication and repair. nih.gov A series of substituted anilino-desoxypodophyllotoxins were synthesized and tested, revealing that some compounds were as active or more active than the established anticancer drug etoposide (B1684455) in causing protein-linked DNA breaks, a hallmark of topoisomerase II inhibition. nih.gov These studies underscore the potential for aniline-based scaffolds to interact with and inhibit enzyme function, suggesting that derivatives of this compound could be explored for similar activities against a range of enzymatic targets, including PDEs. Further research is necessary to specifically elucidate the PDE inhibition profile of this compound derivatives.

Receptor-Ligand Interactions and Agonism/Antagonism Mechanisms

The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating biological responses. nih.gov For derivatives of this compound, research into their receptor-ligand interactions is an emerging area. Studies on analogous structures provide insights into potential mechanisms. For example, in the context of G protein-coupled receptors (GPCRs), which are a large family of cell surface receptors, the binding of ligands can lead to either agonistic (activating) or antagonistic (inhibitory) effects. nih.govmdpi.com The specific nature of the interaction—agonist or antagonist—is determined by the chemical structure of the ligand and its fit within the receptor's binding pocket. mdpi.com

Investigations into benzimidazole-4,7-dione-based P2X3 receptor antagonists, which incorporate aniline moieties, have demonstrated how structural modifications can fine-tune antagonistic activity. nih.gov The introduction of different halide substitutions on the aniline ring led to varying potencies, highlighting the importance of specific structural features for optimal receptor-ligand interactions. nih.gov While direct studies on this compound derivatives are needed, these findings suggest that they could be designed to act as selective agonists or antagonists for various receptors by modifying the substitution pattern on the aniline ring or the cyclopropylmethoxy group.

Modulation of Cellular Signaling Pathways (e.g., TGF-β/Smad Pathway)

Cellular signaling pathways are complex networks that control fundamental cellular activities such as proliferation, differentiation, and apoptosis. nih.gov A key pathway implicated in various diseases, including fibrosis, is the Transforming Growth Factor-β (TGF-β)/Smad pathway. nih.govmedchemexpress.com Research has shown that a derivative of this compound, specifically 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), can modulate this pathway. nih.gov

TGF-β signaling is initiated by the binding of TGF-β ligands to their receptors on the cell surface, leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3). nih.govnih.gov These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the expression of target genes. nih.gov This pathway plays a crucial role in processes like epithelial-mesenchymal transition (EMT), a cellular program implicated in fibrosis and cancer progression. nih.govnih.gov

Studies on DGM have demonstrated its ability to inhibit TGF-β1-induced EMT in lung epithelial cells. nih.gov DGM treatment was found to significantly reduce the phosphorylation levels of Smad2 and Smad3, thereby inhibiting the downstream signaling cascade. nih.gov This suggests that DGM, and potentially other this compound derivatives, can act as inhibitors of the TGF-β/Smad pathway, offering a potential therapeutic strategy for fibrotic diseases. nih.gov

Table 1: Effect of DGM on Smad2/3 Phosphorylation in TGF-β1-stimulated A549 cells

| Treatment | pSmad2/3 / Smad2/3 Ratio (relative to control) |

|---|---|

| Control | 1.0 |

| TGF-β1 | Significantly increased (p < 0.001 vs. control) |

| TGF-β1 + DGM | Significantly decreased (p < 0.05, p < 0.001 vs. TGF-β1 group) |

Data adapted from in vitro studies on A549 cells. nih.gov

Influence on Cellular Processes (e.g., Autophagy Regulation, Polyamine Catabolism, Epithelial-Mesenchymal Transformation)

Derivatives of this compound have been shown to influence several key cellular processes.

Autophagy Regulation: Autophagy is a cellular process responsible for the degradation and recycling of cellular components. nih.gov While direct evidence for this compound is limited, related compounds have been shown to induce autophagy in cancer cells. nih.gov The induction of autophagy can be a therapeutic strategy in certain diseases. nih.gov The mechanisms often involve the modulation of signaling pathways like the AMPK/mTOR pathway. nih.gov

Polyamine Catabolism: Polyamines are essential for cell growth and proliferation, and their metabolism is a target for anticancer therapies. nih.govnih.gov Polyamine catabolism involves enzymes like spermidine/spermine N1-acetyltransferase (SSAT) and acetylpolyamine oxidase (PAOX). nih.govmdpi.com A polyamine analogue, N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), which shares a cyclopropylmethyl moiety, has been shown to superinduce SSAT in certain cancer cell types, leading to programmed cell death. nih.gov This suggests that the cyclopropylmethyl group may play a role in interacting with enzymes of the polyamine catabolic pathway.

Epithelial-Mesenchymal Transition (EMT): As discussed in the previous section, the derivative 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) has been shown to inhibit TGF-β1-induced EMT. nih.gov EMT is a process where epithelial cells lose their characteristics and gain mesenchymal properties, which is a key event in fibrosis and cancer metastasis. nih.govmdpi.com DGM was found to inhibit the expression of mesenchymal markers like α-SMA and vimentin, while increasing the expression of the epithelial marker E-cadherin. nih.gov

Structure-Activity Relationship (SAR) Investigations in Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. nih.gov These studies involve systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its biological activity. nih.gov For aniline derivatives, SAR studies have been conducted in various contexts.

For example, in the development of P2X3 receptor antagonists, modifications to the aniline moiety, such as the introduction of different halide substituents, significantly influenced the antagonistic activity. nih.gov These studies revealed that the position and nature of the substituent on the aniline ring are critical for potent biological activity. nih.gov

Similarly, SAR studies on 4-aminoquinoline (B48711) derivatives as antimalarial agents have highlighted the importance of the linker between two quinoline (B57606) rings for their activity. scilit.com While specific SAR studies for this compound derivatives are not detailed in the provided results, the principles of SAR would be applicable. Key areas for investigation would include:

The Cyclopropylmethoxy Group: Modifications to the cyclopropyl (B3062369) ring or the methoxy (B1213986) linker could influence binding affinity and selectivity for a particular biological target.

The Aniline Ring: Substitution at the ortho and meta positions of the aniline ring could modulate electronic properties and steric interactions, thereby affecting biological activity.

The Amino Group: Derivatization of the amino group could alter the compound's physicochemical properties and its ability to form hydrogen bonds with a target protein.

By systematically exploring these structural modifications, it would be possible to develop more potent and selective derivatives of this compound for specific therapeutic applications.

Future Research Directions and Emerging Trends

Exploration of Novel and Efficient Synthetic Routes

The development of new synthetic methodologies is crucial for making 4-(Cyclopropylmethoxy)aniline and its derivatives more accessible for research and potential commercial applications. While traditional methods such as the Williamson ether synthesis provide a basis, contemporary research is moving towards more efficient, cost-effective, and scalable processes.

A notable advancement is the development of methods that reduce reaction times and improve yields under mild conditions. One such patented method involves reacting an aniline (B41778) compound with cyclopropyl (B3062369) formaldehyde (B43269) in the presence of metal zinc and an acid. google.com This approach has been shown to significantly increase the reaction speed, achieving yields of up to 82% and product purity of up to 97%. google.com The use of inexpensive raw materials and simple operational procedures makes this method particularly suitable for industrial-scale production. google.com

Future explorations in this area will likely focus on:

Catalytic Systems: Investigating novel catalysts to improve reaction efficiency and selectivity, potentially lowering the energy requirements and environmental impact of the synthesis.

Flow Chemistry: Adapting current synthetic routes to continuous flow processes. This can offer superior control over reaction parameters, improve safety, and allow for easier scaling compared to traditional batch processing.

Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthesis, which could provide exceptional selectivity and environmental sustainability.

Design and Synthesis of Functionally Diverse Analogues

Creating analogues of this compound is a key strategy for discovering new compounds with enhanced or entirely new functionalities. By systematically modifying the core structure, researchers can fine-tune the molecule's properties for specific applications, such as developing new therapeutic agents. This process often involves extensive structure-activity relationship (SAR) studies to understand how specific structural changes affect biological activity.

The design of new analogues typically focuses on three main regions of the molecule: the aniline ring, the ether linkage, and the cyclopropyl group. For instance, the synthesis of derivatives bearing a 4-(methylsulfonyl)aniline (B1202210) pharmacophore has been explored to create potential anti-inflammatory agents. mdpi.com Similarly, modifying aromatic compounds to create chalcone (B49325) derivatives has been a strategy in the development of anticancer agents. nih.gov

Future work in this domain will likely involve:

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance potency or modulate pharmacokinetic profiles.

Scaffold Hopping: Using the core aniline structure as a starting point to design entirely new molecular scaffolds that retain the desired biological activity but possess different core structures.

Combinatorial Chemistry: Employing high-throughput techniques to generate large libraries of diverse analogues for rapid screening against various biological targets.

Below is a table illustrating potential modifications for generating functionally diverse analogues.

| Molecular Region | Modification Strategy | Potential Functional Outcome |

| Aniline Ring | Introduction of electron-withdrawing or -donating groups | Altering electronic properties, receptor binding affinity |

| Ether Linkage | Replacement with thioether, amide, or other linkers | Modifying metabolic stability and conformational flexibility |

| Cyclopropyl Group | Substitution with other alkyl or cycloalkyl groups | Investigating steric effects on biological target interaction |

| Amino Group | Acylation, alkylation, or conversion to other nitrogen-containing functional groups | Improving pharmacokinetic properties or changing solubility |

Advanced Mechanistic Elucidation of Reactivity and Biological Interactions

A deeper understanding of both the chemical reactivity and the biological interactions of this compound is essential for its rational development. Advanced computational and experimental techniques are being increasingly employed to unravel these complex mechanisms at a molecular level.

Chemical Reactivity: Computational chemistry offers powerful tools for studying reaction mechanisms. For example, studies on the related compound 4-methyl aniline have used methods like M06-2X and CCSD(T) to compute the reaction pathways with hydroxyl radicals in the atmosphere. mdpi.com Such studies can identify key intermediates, transition states, and determine reaction kinetics, providing a detailed picture of the molecule's stability and degradation pathways. mdpi.com Similar computational approaches can be applied to this compound to predict its reactivity, guide the design of synthetic routes, and understand its metabolic fate.

Biological Interactions: For analogues showing therapeutic potential, elucidating the mechanism of action is a critical step. Research on similar compounds has shown that they can act as inhibitors of specific signaling pathways, such as the TGF-β1 pathway, by preventing the phosphorylation of key proteins like Smad2/3. Identifying the precise molecular targets is crucial. Future research will likely utilize advanced techniques such as:

X-ray Crystallography and Cryo-EM: To determine the three-dimensional structure of the compound bound to its protein target, revealing the specific interactions that drive its biological effect.

Chemical Proteomics: To identify the full range of protein targets that the compound interacts with within a cell or organism.

Kinetic Studies: To precisely measure the binding affinity and residence time of the compound on its target, which are critical parameters for drug efficacy.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery by offering powerful tools for data analysis, prediction, and design. mdpi.com The integration of these technologies is set to significantly accelerate the research and development of this compound and its derivatives. nih.gov The increasing use of AI and ML is a notable trend across various fields of clinical pharmacology and biopharmaceutical manufacturing. nih.govnih.gov

Key applications in this area include:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical information to predict the physicochemical properties, biological activity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of novel analogues before they are synthesized. mdpi.com This allows researchers to prioritize the most promising candidates, saving significant time and resources.

Synthesis Planning: AI platforms can analyze the vast body of chemical literature to propose novel and efficient synthetic routes for target molecules. These tools can identify the best starting materials, reagents, and reaction conditions to optimize yield and purity.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties. By providing the model with a desired set of parameters (e.g., high affinity for a target, low toxicity), it can generate novel chemical structures based on the this compound scaffold.

Virtual Screening: AI-driven methods can rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target, dramatically speeding up the initial stages of drug discovery. mdpi.com

Q & A

Q. What are the established synthetic routes for preparing 4-(Cyclopropylmethoxy)aniline in laboratory settings?

The compound is typically synthesized via nucleophilic substitution. For example, 4-hydroxyaniline reacts with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF. This method aligns with protocols used for analogous aniline derivatives, such as the synthesis of 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride, where substitution reactions under alkaline conditions are standard .

Q. How do the physicochemical properties of this compound influence its handling and storage in experimental workflows?

Key properties include moderate solubility in chloroform and DMSO, sensitivity to light and oxidation, and a propensity for decomposition at elevated temperatures. Storage recommendations include dark, inert atmospheres (e.g., nitrogen) and freezing (-20°C), as seen in similar aniline derivatives to prevent degradation .

Q. What safety protocols are critical when handling this compound in laboratory environments?

Due to limited ecotoxicological data, standard precautions for aromatic amines apply: use fume hoods, wear PPE (gloves, lab coats), and avoid skin contact. Toxicity assessments should follow OECD guidelines, as current Safety Data Sheets (SDS) for related compounds highlight insufficient data on bioaccumulation and chronic effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound derivatives?

Side reactions (e.g., over-alkylation) are mitigated by controlling stoichiometry, using phase-transfer catalysts, or employing continuous flow reactors to enhance reaction homogeneity. These strategies are validated in studies on structurally similar compounds, where flow chemistry improved yield and purity .

Q. Which analytical techniques are most reliable for resolving structural ambiguities in this compound derivatives?

- X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of sulfonamide-aniline hybrids .

- High-resolution NMR (¹H/¹³C) and mass spectrometry (HRMS) are essential for purity assessment. For example, fragmentation patterns in HRMS can distinguish regioisomers .

- HPLC-MS with C18 columns resolves impurities, leveraging methods developed for nitroaniline analogs .

Q. How do computational methods (e.g., DFT) enhance the understanding of this compound's reactivity in catalytic systems?

Density Functional Theory (DFT) predicts electronic effects of the cyclopropylmethoxy group, such as its electron-donating capacity and steric hindrance, which influence cross-coupling reactions (e.g., Suzuki-Miyaura). Computational models also guide ligand selection for Pd-catalyzed reactions, reducing trial-and-error experimentation .

Q. What are the current gaps in environmental risk assessments for this compound, and how can these be addressed?

Existing SDS lack data on biodegradation, bioaccumulation, and aquatic toxicity. Researchers should conduct OECD 301 (ready biodegradability) and OECD 305 (bioaccumulation in fish) tests. Preliminary ecotoxicology studies on fluorinated anilines suggest low mobility in soil, but this requires validation for the cyclopropylmethoxy analog .

Methodological Notes

- Synthesis Optimization : Monitor reactions via TLC or in-situ IR to track intermediate formation.

- Purification : Use column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures.

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) to establish shelf-life under varying conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.